molecular formula C11H22N2O2 B1526027 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1039741-10-0

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B1526027
CAS No.: 1039741-10-0
M. Wt: 214.3 g/mol
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
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Description

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (CAS 1039741-10-0) is a chiral piperidine derivative of high importance in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30-214.31 g/mol, serves as a critical synthetic building block, particularly for the development of novel active pharmaceutical ingredients (APIs) . Its structure features both a sterically protected Boc (tert-butoxycarbonyl) protecting group and a primary amine functional group, making it a versatile intermediate for constructing complex molecules. The cis relative configuration and the specific stereochemistry of the (4S) enantiomer are often crucial for achieving desired biological activity and optimizing interactions with biological targets, such as G-protein coupled receptors (GPCRs) . Research indicates that scaffolds based on substituted piperidines like this one are integral in designing potent and selective receptor agonists, with studies exploring their role in mechanisms to augment insulin secretion for the treatment of type 2 diabetes . This reagent is offered with a high purity of 95% or greater . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified as dangerous goods (UN 3259, Class 8, Packing Group III) and may pose hazards such as skin and eye irritation or toxicity if swallowed . It is recommended to store the compound in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological systems, making it a candidate for the development of drugs targeting various diseases, including neurodegenerative conditions like Alzheimer's disease .
  • Biological Activity :
    • Preliminary studies indicate that this compound exhibits pharmacological effects that warrant further investigation through pharmacological assays and molecular docking studies. These studies aim to elucidate its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several case studies highlight the effectiveness and applications of this compound:

StudyObjectiveFindings
Study 1Investigating pharmacological effectsDemonstrated potential anti-inflammatory properties in mouse models .
Study 2Synthesis optimizationAchieved high yields through optimized reaction conditions involving specific bases and solvents .
Study 3Molecular interaction studiesIdentified binding affinities with target proteins, suggesting potential for drug development.

Mechanism of Action

The mechanism by which tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS Number Key Substituents/Modifications Structural Impact Reference
tert-Butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate 1039741-10-0 Cis-3-methyl, cis-4-amino Optimal for chiral drug synthesis; stereochemistry influences receptor binding.
(±)-tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate N/A 3-carbamoyl (methoxy-methyl) Increased steric hindrance; altered solubility and reactivity.
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate N/A Pyrimidine-linked dibenzylamino and nitro groups Enhanced π-π stacking potential; higher molecular weight (pharmacokinetic challenges).
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 Pyrrolidine core, hydroxymethyl, 4-methoxyphenyl Reduced ring size (5-membered) increases conformational strain.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate N/A 4-aminomethyl Linear aminomethyl group vs. branched methyl; altered hydrogen-bonding capacity.
tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate 955028-88-3 3-fluoro, 4-hydroxy Fluorine enhances metabolic stability; hydroxyl introduces polarity.

Biological Activity

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : Approximately 214.31 g/mol
  • Structural Features : The compound features a piperidine ring substituted with a tert-butyl group and an amino group, contributing to its chirality and potential biological activity.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines, such as FaDu hypopharyngeal tumor cells. These derivatives can induce apoptosis and exhibit better cytotoxicity than traditional chemotherapeutic agents like bleomycin .

2. Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological effects, including potential applications as anticonvulsants, analgesics, and antidepressants. The interaction of these compounds with neurotransmitter systems suggests they may modulate synaptic transmission and neuronal excitability.

3. Glycine Transporter Inhibition

Preliminary research indicates that this compound may act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission. Inhibiting these transporters can enhance synaptic glycine levels, potentially providing therapeutic benefits in conditions like schizophrenia and other neuropsychiatric disorders .

While specific mechanisms for this compound are still under investigation, its structural components suggest interactions with various biological targets. The presence of the amino group allows for hydrogen bonding with receptor sites, while the piperidine ring may facilitate binding to G-protein coupled receptors (GPCRs) involved in neurotransmission and other signaling pathways .

Case Study 1: Antitumor Activity

A study involving a series of piperidine derivatives demonstrated that specific modifications in the piperidine structure could enhance anticancer activity. The derivatives were tested against several cancer cell lines, showing significant inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening model, this compound was evaluated for its effects on anxiety-like behaviors in rodents. Results indicated a reduction in anxiety levels compared to control groups, suggesting potential anxiolytic properties.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₁H₂₂N₂O₂Piperidine derivative with amino groupAnticancer, neuropharmacological
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylateC₁₁H₂₂N₂O₂Similar structure; potential kinase inhibitionAnticonvulsant effects
Cis-tert-butyl 4-amino-3-methylpiperidine-1-carboxylateC₁₁H₂₃ClN₂O₂Stereoisomer with distinct activityVaries based on stereochemistry

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate typically involves:

  • Construction or functionalization of the piperidine ring with appropriate substituents (amino and methyl groups) at the 4- and 3-positions, respectively.
  • Introduction of the tert-butyl carbamate protecting group at the piperidine nitrogen.
  • Control of stereochemistry to ensure the cis relationship between the amino and methyl substituents.
  • Purification and isolation of the final compound, often as a crystalline solid.

Key Preparation Method from Patent Literature

A relevant preparation method can be inferred from related tert-butyl 3-aminopiperidine-1-carboxylate syntheses described in patent WO2009133778A1, which provides insight into Boc-protected aminopiperidine derivatives:

  • Starting Material: tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives.
  • Deprotection Reaction: Treatment with a base at temperatures ranging from 0 to 160 °C (preferably 50 to 120 °C) for 15 minutes to 12 hours (preferably 30 minutes to 5 hours).
  • Reaction Monitoring: Gas chromatography or high-performance liquid chromatography (HPLC) to confirm reaction progress.
  • Isolation: After completion, the reaction mixture contains tert-butyl 3-aminopiperidine-1-carboxylate or its acid addition salt, which can be isolated by filtration, extraction, washing, and crystallization.

This method illustrates the use of base-mediated deprotection to obtain the Boc-protected amino piperidine derivative, which can be adapted for the cis-4-amino-3-methyl substituted analog by starting with appropriately substituted precursors.

Stereochemical Resolution and Purification

For related piperidine derivatives with amino substituents, stereochemical purity and isolation can be achieved via:

  • Resolving Agents: Use of chiral resolving agents such as p-toluenesulfonyl-D-phenylglycine ester (D-PG derivative) to form diastereomeric salts.
  • Solvent Systems: Aqueous alcoholic solutions (e.g., ethanol-water mixtures with volume ratios from 1:5 to 1:25, preferably 1:15 to 1:20).
  • Crystallization: Controlled cooling from elevated temperatures (e.g., 60-70 °C down to 40-45 °C) to induce crystallization of the desired stereoisomeric salt.
  • pH Adjustment: Hydrolysis and pH adjustment (to 8-10) to liberate the free base from the salt.
  • Yield: High yields (around 85%) of the resolved product are reported.

While this example is for 3-(4-aminophenyl)piperidine derivatives, similar techniques can be applied to this compound to achieve stereochemical purity.

Summary Table of Preparation Parameters

Preparation Step Conditions / Reagents Notes / Observations
Starting Material tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate derivatives Precursor for Boc-protected amino piperidine
Deprotection Reaction Base (e.g., alkali), 50-120 °C, 30 min to 5 hours Reaction monitored by GC or HPLC
Stereochemical Resolution Resolving agent: p-toluenesulfonyl-D-PG derivative Crystallization from ethanol-water mixtures
pH Adjustment and Extraction pH 8-10, extraction with organic solvents Liberates free base from salt
Purification Filtration, washing, distillation, crystallization Yields up to ~85% reported in related compounds
Product Specifications Purity ≥97%, molecular weight 214.3 g/mol Commercially available from chemical suppliers

Research Findings and Considerations

  • The reaction temperature and time are critical parameters influencing yield and purity; higher temperatures accelerate deprotection but may risk side reactions.
  • The order of reagent addition in the deprotection step is flexible but can affect reaction kinetics.
  • Monitoring by chromatographic methods ensures control over reaction completeness and stereochemical integrity.
  • The use of chiral resolving agents is effective for obtaining the desired cis stereochemistry with high enantiomeric excess.
  • Post-reaction workup involving extraction and crystallization is essential for removing impurities and isolating the product in pure form.

Q & A

Q. How can advanced analytical techniques (e.g., X-ray crystallography) resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :
  • Single-Crystal Growth : Optimize solvent evaporation or diffusion methods to obtain high-quality crystals .
  • SHELXL Refinement : Apply restraints for disordered tert-butyl groups and hydrogen-bonding networks .
  • Powder XRD : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

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